(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol
Overview
Description
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol is an organic compound that features a brominated thiophene ring and an ethyl-substituted phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromothiophen-2-yl)-(4-ethylphenyl)methanol typically involves the bromination of thiophene followed by a Grignard reaction to introduce the ethyl-phenyl group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and Grignard reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of (4-Bromo-thiophen-2-yl)-(4-ethyl-phenyl)-ketone.
Reduction: Formation of (4-H-thiophen-2-yl)-(4-ethyl-phenyl)-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-bromothiophen-2-yl)-(4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-thiophen-2-yl)-(4-methyl-phenyl)-methanol
- (4-Chloro-thiophen-2-yl)-(4-ethyl-phenyl)-methanol
- (4-Bromo-thiophen-2-yl)-(4-ethyl-phenyl)-ethanol
Uniqueness
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol is unique due to the presence of both a brominated thiophene ring and an ethyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13BrOS |
---|---|
Molecular Weight |
297.21 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol |
InChI |
InChI=1S/C13H13BrOS/c1-2-9-3-5-10(6-4-9)13(15)12-7-11(14)8-16-12/h3-8,13,15H,2H2,1H3 |
InChI Key |
SUYAKWAUOXEVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CS2)Br)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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